BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to
Tetradecyltrimethylammonium Bromide (TTAB)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Tetradecyltrimethylammonium
Compound Name: _
bromide

Cat. No.: B107326

An Official Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetradecyltrimethylammonium
Bromide (TTAB), a cationic surfactant of significant interest in various scientific and
pharmaceutical domains. This document clarifies the compound's nomenclature, detailing its
physicochemical properties, biological activities, and key applications, with a focus on its role in
drug development. Detailed experimental protocols for the characterization of its fundamental
properties and the evaluation of its biological effects are provided, alongside visual diagrams of
its mechanism of action to facilitate a deeper understanding. All quantitative data has been
summarized in structured tables for ease of comparison and reference.

Introduction: Clarification of Nomenclature

Tetradecyltrimethylammonium Bromide (TTAB) is a quaternary ammonium salt that
functions as a cationic surfactant. It is crucial to note that this compound is known by several
synonyms in scientific literature and commercial databases. The most common synonyms are
Myristyltrimethylammonium Bromide (MTAB) and Cetrimide (though Cetrimide can also refer to
a mixture of different quaternary ammonium salts, with TTAB being a primary component). The
terms "tetradecyl" and "myristyl" both refer to a 14-carbon alkyl chain, making the names
chemically identical. For clarity and consistency, this guide will use the abbreviation TTAB.
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Key ldentifiers:

Chemical Name: N,N,N-Trimethyl-1-tetradecanaminium bromide

CAS Number: 1119-97-7[1][2]

Molecular Formula: C17H3sBrN[1][3]

Molecular Weight: 336.39 g/mol [1][3]

Physicochemical Properties

TTAB is a white crystalline powder that is soluble in water.[3] Its amphiphilic nature, consisting
of a long hydrophobic tetradecyl tail and a hydrophilic quaternary ammonium headgroup,
dictates its behavior in agueous solutions, leading to the formation of micelles above a certain
concentration.

Table 1: Summary of Physicochemical Properties of Tetradecyltrimethylammonium Bromide
(TTAB)

Property Value Conditions
Melting Point 245-250 °C
Solubility in Water 100 g/L
Critical Micelle Concentration
3.5-5mM In pure water, 20-25 °C
(CMC)
Surface Tension at CMC ~36.0 mN/m In 0.01 M KBr
Aggregation Number ~80

Note: CMC and surface tension values can be influenced by temperature, pressure, and the
presence of electrolytes.[4]

Biological Activity and Mechanism of Action
Antimicrobial Activity
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As a quaternary ammonium compound (QAC), TTAB exhibits broad-spectrum antimicrobial
activity against bacteria and fungi.[5] The primary mechanism of action involves the disruption
of the microbial cell membrane.

The positively charged quaternary ammonium headgroup of TTAB electrostatically interacts
with the negatively charged components of the microbial cell wall, such as teichoic acids in
Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[6] This initial
binding is followed by the insertion of the hydrophobic tetradecyl tail into the lipid bilayer. This
process disrupts the membrane's structural integrity, leading to increased permeability, leakage
of essential intracellular components, and ultimately, cell death.[5][6] At higher concentrations,
TTAB can cause the solubilization of the cell membrane.[5]

Diagram 1: General Antimicrobial Mechanism of TTAB
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Caption: General mechanism of TTAB's antimicrobial action.

Cytotoxicity and Inhibition of Dynamin
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Beyond its antimicrobial effects, TTAB is known to exhibit cytotoxicity towards eukaryotic cells,
a property that is being explored for its anticancer potential. One of the key molecular
mechanisms underlying its cellular effects is the inhibition of dynamin.[3][7][8]

Dynamins are GTPases that play a crucial role in endocytosis, a fundamental cellular process
for nutrient uptake, receptor signaling, and synaptic vesicle recycling.[3][7][8] TTAB acts as a
dynamin inhibitor by targeting the interaction between dynamin and phospholipids in the cell
membrane.[3][7][8] Specifically, it has been shown to have a Ki of approximately 940 nM for
dynamin GTPase activity.[3][7][8] By disrupting this interaction, TTAB effectively blocks
dynamin-mediated endocytosis, including receptor-mediated endocytosis of growth factors like
EGF.[3][7][8] This inhibition of endocytosis can disrupt cellular signaling pathways that are
critical for cell proliferation and survival, leading to cell cycle arrest and apoptosis.[9]

Diagram 2: TTAB as a Dynamin Inhibitor
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Caption: TTAB inhibits dynamin, blocking endocytosis and downstream signaling.
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Applications in Drug Development

The unique properties of TTAB make it a versatile tool in pharmaceutical research and
development.

Drug Delivery Systems

TTAB is widely used as a stabilizer in the formulation of nanoparticles for drug delivery.[10] Its
cationic nature allows it to coat negatively charged drug-loaded nanopatrticles, preventing their
aggregation and improving their stability in suspension.[11] This surface modification can also
enhance the interaction of nanoparticles with negatively charged cell membranes, potentially
increasing cellular uptake of the encapsulated drug.

Diagram 3: TTAB in Nanoparticle Formulation
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Caption: Workflow for TTAB stabilization of drug-loaded nanoparticles.

Antimicrobial Formulations

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/19397251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9947285/
https://www.benchchem.com/product/b107326?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Given its potent antimicrobial properties, TTAB is an active ingredient in various disinfectant
and antiseptic formulations.[6] Its ability to disrupt microbial membranes makes it effective
against a broad range of pathogens.

Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by
Conductivity

Principle: The conductivity of an ionic surfactant solution changes with its concentration. Below
the CMC, the surfactant exists as monomers, and conductivity increases linearly. Above the
CMC, micelles form, which are less mobile and have a lower charge density than the individual
monomers. This leads to a change in the slope of the conductivity versus concentration plot,
and the intersection of the two linear portions indicates the CMC.[12][13][14]

Methodology:

o Preparation of Solutions: Prepare a stock solution of TTAB in deionized water. Create a
series of dilutions of the stock solution to cover a range of concentrations both below and
above the expected CMC (e.g., 0.1 mM to 10 mM).

 Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

o Measurement: a. Measure the conductivity of the deionized water as a baseline. b. Rinse the
conductivity probe thoroughly with deionized water and then with the next solution to be
measured. c. Measure the conductivity of each TTAB solution, starting from the lowest
concentration. Allow the reading to stabilize before recording.

o Data Analysis: a. Plot the specific conductivity (k) as a function of the TTAB concentration. b.
Identify the two linear regions in the plot. c. Perform a linear regression for each region to
obtain two equations. d. The concentration at which the two lines intersect is the CMC.

Evaluation of Cytotoxicity by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
colorimetric assay to assess cell metabolic activity. NAD(P)H-dependent cellular
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oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
The amount of formazan produced is proportional to the number of viable cells.[15][16]

Methodology:

o Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000
cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% COz2).

o Compound Treatment: Prepare serial dilutions of TTAB in a suitable cell culture medium.
Replace the old medium with the medium containing different concentrations of TTAB.
Include a vehicle control (medium without TTAB).

 Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

e MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate
for 3-4 hours.[16]

e Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.qg.,
DMSO or a solution of SDS in HCI) to each well to dissolve the formazan crystals.[17]

o Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm
using a microplate reader.

o Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other
readings. b. Calculate the percentage of cell viability for each concentration relative to the
vehicle control. c. Plot the percentage of cell viability against the logarithm of the TTAB
concentration. d. Determine the ICso value (the concentration of TTAB that inhibits 50% of
cell growth) from the dose-response curve.

Conclusion

Tetradecyltrimethylammonium Bromide (TTAB), also known as Myristyltrimethylammonium
Bromide, is a cationic surfactant with well-defined physicochemical properties and significant
biological activities. Its potent antimicrobial action, coupled with its ability to inhibit dynamin-
mediated endocytosis, makes it a compound of considerable interest for applications ranging
from disinfectants to novel anticancer therapies and as a crucial component in advanced drug
delivery systems. The experimental protocols and mechanistic diagrams provided in this guide
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offer a foundational resource for researchers and professionals in the field of drug development
and material science. Further research into the specific downstream effects of dynamin
inhibition by TTAB and its in vivo efficacy and safety in various formulations will be crucial for
translating its potential into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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